molecular formula C15H24N4O5S B1195954 Sulfisoxazole diolamine CAS No. 4299-60-9

Sulfisoxazole diolamine

Cat. No.: B1195954
CAS No.: 4299-60-9
M. Wt: 372.4 g/mol
InChI Key: FEPTXVIRMZIGFY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Sulfisoxazole diolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions are carefully controlled to ensure the desired outcomes and minimize side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Properties

CAS No.

4299-60-9

Molecular Formula

C15H24N4O5S

Molecular Weight

372.4 g/mol

IUPAC Name

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2

InChI Key

FEPTXVIRMZIGFY-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO

Key on ui other cas no.

4299-60-9

Synonyms

Ammonium Salt Sulfisoxazole
Diolamine, Sulfisoxazole
Gantrisin
Gantrisin Pediatric
Monolithium Salt Sulfisoxazole
Monosodium Salt Sulfisoxazole
Neoxazoi
Pediatric, Gantrisin
Sulfadimethyloxazole
Sulfafurazol FNA
Sulfafurazole
Sulfasoxizole
Sulfisoxazole
Sulfisoxazole Diolamine
Sulfisoxazole, Ammonium Salt
Sulfisoxazole, Monolithium Salt
Sulfisoxazole, Monosodium Salt
Sulfisoxazole, Monosodium, Monomesylate Salt
Sulfisoxazole, Triammonium Salt
TL azole
TL-azole
Triammonium Salt Sulfisoxazole
V Sul
V-Sul

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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